
Cyclopentane, (3-methylbutylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, (3-methylbutylidene)- is an organic compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.2499 g/mol . It is a hydrophobic liquid that is insoluble in water but can dissolve in organic solvents . This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentane, (3-methylbutylidene)- can be synthesized through organic synthesis routes. One common method involves the alkylation of cyclopentane with 3-methylbutylidene . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, (3-methylbutylidene)- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, (3-methylbutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Cyclopentane, (3-methylbutylidene)- into other compounds with different functional groups.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogens (e.g., chlorine, bromine) and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Cyclopentane, (3-methylbutylidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of Cyclopentane, (3-methylbutylidene)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its use and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C₅H₁₀.
Methylcyclopentane: A derivative of cyclopentane with a methyl group attached.
Cyclohexane: A six-membered ring compound with the formula C₆H₁₂.
Uniqueness
Cyclopentane, (3-methylbutylidene)- is unique due to its specific structure, which includes a cyclopentane ring with a 3-methylbutylidene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
53366-51-1 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
3-methylbutylidenecyclopentane |
InChI |
InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IUEAAJZOPXGHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
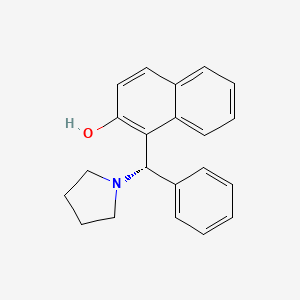
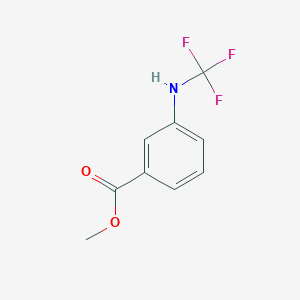
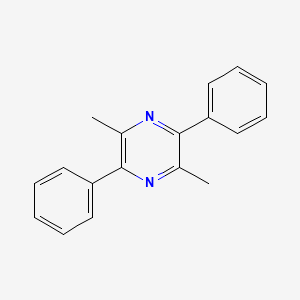
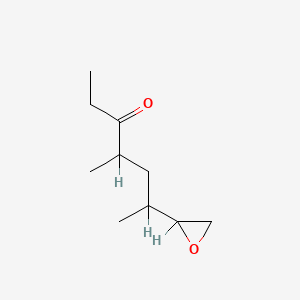
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
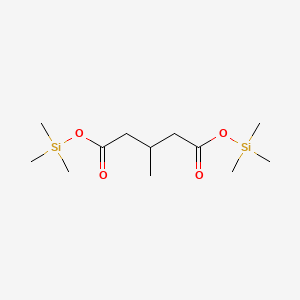
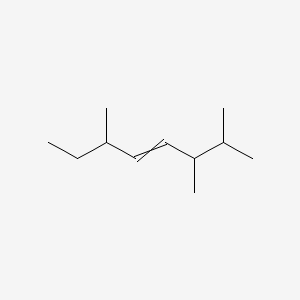

![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
